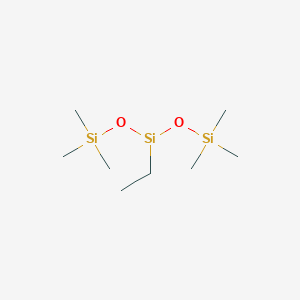

Bis(trimethylsiloxy)ethylsilane

CAS No.: 7543-58-0

Cat. No.: VC8292859

Molecular Formula: C8H23O2Si3

Molecular Weight: 235.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7543-58-0 |

|---|---|

| Molecular Formula | C8H23O2Si3 |

| Molecular Weight | 235.52 g/mol |

| Standard InChI | InChI=1S/C8H23O2Si3/c1-8-11(9-12(2,3)4)10-13(5,6)7/h8H2,1-7H3 |

| Standard InChI Key | SPQBJFBULDYFEE-UHFFFAOYSA-N |

| SMILES | CC[Si](O[Si](C)(C)C)O[Si](C)(C)C |

| Canonical SMILES | CC[Si](O[Si](C)(C)C)O[Si](C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Bis(trimethylsiloxy)methylsilane belongs to the organosiloxane family, characterized by a trisiloxane backbone (Si–O–Si–O–Si) with methyl and trimethylsiloxy substituents. Its molecular formula is , corresponding to a molecular weight of 222.51 g/mol . The compound is alternatively named 1,1,1,3,5,5,5-heptamethyltrisiloxane under IUPAC nomenclature, reflecting its symmetrical substitution pattern .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1873-88-7 | |

| EC Number | 217-496-1 | |

| Chemical Family | Organosiloxane | |

| Synonyms | Heptamethyltrisiloxane |

Physical and Chemical Properties

Thermodynamic and Bulk Properties

The compound exists as a colorless liquid at standard conditions, with a density of 0.8136 g/cm³ and a boiling point range of 141–142°C . Its low viscosity and high volatility (vapour pressure <10 mmHg at 20°C) make it suitable for vapor-phase deposition processes .

Table 2: Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 141–142°C | ASTM D1078 |

| Flash Point | 27°C (closed cup) | Pensky-Martens |

| Refractive Index | 1.3815 (20°C) | Abbe refractometer |

| Vapour Density | >1 (air = 1) | Calculated |

Reactivity and Functional Behavior

The silicon-hydrogen (Si–H) bond in the methylsilane group confers high reactivity, enabling hydrosilylation reactions with olefins . This property is exploited in synthesizing silicone surfactants and functionalized polymers. The compound’s hydrophobic nature, evidenced by a water contact angle of 96° (advancing) and 87° (receding), arises from its trimethylsiloxy termini .

Synthesis and Industrial Production

Manufacturing Processes

Bis(trimethylsiloxy)methylsilane is synthesized via controlled hydrolysis of chlorosilane precursors. A typical route involves:

Stoichiometric conditions and inert atmospheres prevent oligomerization . Industrial producers like Gelest, Inc. optimize yields (>95%) through continuous distillation, as indicated by SDS purity data .

Purification and Quality Control

Gas chromatography (GC) with flame ionization detection ensures minimal impurities (<5% non-volatile residue) . Batch-to-batch consistency is critical for applications requiring precise surface modification, such as semiconductor coatings .

Functional Applications

Surfactants and Surface Modifiers

The compound serves as a precursor for trisiloxane surfactants via hydrosilylation with allyl polyethers . These surfactants exhibit exceptional wetting on hydrophobic surfaces, reducing water’s surface tension to <21 mN/m. In agricultural adjuvants, they enhance pesticide droplet spread on waxy cuticles .

Nanoporous Material Synthesis

Vapor-phase deposition of bis(trimethylsiloxy)methylsilane creates monolayers with tunable nanoporosity. Research demonstrates that surfaces modified at 150°C under vacuum develop 0.5 nm² pores, evidenced by size-exclusive contact angle hysteresis (2–3° for hexadecane vs. 8–12° for water) . These nanopores enable subsequent functionalization with fluoroalkyl or aminoalkyl silanes for sensor applications .

Table 3: Application Matrix

Advanced Research and Innovations

Dynamic Contact Angle Phenomena

Langmuir (1999) studies reveal that contact angle hysteresis correlates with probe fluid molar volume. For hexadecane (molar volume 294 cm³/mol), hysteresis is 2–3°, versus 8–12° for water (18 cm³/mol) . This behavior confirms molecular penetration into monolayer defects, informing the design of size-selective membranes.

Binary Monolayer Engineering

Post-deposition treatment with bromoalkylsilanes yields mixed monolayers with a 1:10 functional silane:tris-TMS ratio . XPS analysis shows these layers maintain 85% surface coverage, enabling tailored surface energies (15–25 mN/m) for anti-fouling coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume